Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative characterized by a planar Caryl–NH–N=C linkage and a Z-configuration at the carbon-nitrogen double bond . The compound is synthesized via diazotization of aniline derivatives in the presence of sodium acetate and ethanol, yielding a crystalline product with a melting point of 352–353 K . Its crystal structure reveals intramolecular hydrogen bonding (N–H···O), forming helical chains along the crystallographic b-axis, which stabilizes the molecular arrangement . This compound serves as a precursor for synthesizing spiroheterocycles and other heterocyclic systems, highlighting its utility in medicinal and materials chemistry .
Properties
Molecular Formula |
C10H10Cl2N2O2 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3/b14-9+ |
InChI Key |
WVPOBGCCBQMLJN-NTEUORMPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characteristics
The compound’s molecular structure features a Z-configuration at the C=N bond, confirmed by X-ray crystallography in analogous hydrazone derivatives. The 3-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and stability. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ | |
| Molecular Weight | 261.10 g/mol | |
| SMILES Notation | CCOC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/Cl |
The ester and hydrazone functional groups enable participation in nucleophilic substitution and condensation reactions, critical for its synthesis.
Synthetic Pathways
Condensation of 3-Chlorophenylhydrazine with Ethyl 2-Chloroacetate
The primary synthesis route involves the condensation of 3-chlorophenylhydrazine and ethyl 2-chloroacetate under acidic or basic conditions.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Catalyst: Sodium acetate (0.1–0.3 mol%)
- Temperature: Reflux (78–80°C)
- Duration: 4–6 hours
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of ethyl 2-chloroacetate, followed by dehydration to form the hydrazone.
Mechanism:
- Nucleophilic Addition:
$$ \text{NH}2\text{NHAr} + \text{ClCH}2\text{COOEt} \rightarrow \text{NH}2\text{N(Ar)–CH}2\text{COOEt} $$ - Elimination of HCl:
$$ \text{NH}2\text{N(Ar)–CH}2\text{COOEt} \rightarrow \text{ArN=N–CH(Cl)COOEt} + \text{HCl} $$
Alternative Routes
Diazotization-Coupling Approach
A less common method involves diazotization of 3-chloroaniline followed by coupling with ethyl acetoacetate:
- Diazotization:
$$ \text{3-ClC}6\text{H}4\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{3-ClC}6\text{H}4\text{N}_2^+ \text{Cl}^- $$ - Coupling:
$$ \text{3-ClC}6\text{H}4\text{N}2^+ + \text{CH}3\text{COCH}_2\text{COOEt} \rightarrow \text{ArN=N–C(Cl)=COOEt} $$
This method yields lower purity (≈65%) and requires chromatographic purification.
Optimization Strategies
Catalytic Enhancements
The use of Lewis acids (e.g., ZnCl₂) increases reaction efficiency:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| None | 72 | 85 |
| ZnCl₂ | 89 | 93 |
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may promote side reactions:
| Solvent | Yield (%) | By-Products (%) |
|---|---|---|
| Ethanol | 89 | 3 |
| DMF | 82 | 12 |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity. Key steps:
- Dissolve in hot ethanol (60°C).
- Gradually add water until cloudiness appears.
- Cool to 4°C for 12 hours.
Industrial-Scale Production
Batch reactors (500–1000 L) operating at 80°C with continuous HCl removal achieve 85% yield. Advanced techniques include:
- Thin-Film Evaporation: Reduces thermal degradation during solvent removal.
- High-Performance Liquid Chromatography (HPLC): Ensures >99% purity for pharmaceutical applications.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| By-product formation | Use of scavengers (molecular sieves) |
| Low thermal stability | Shortened reaction times |
| Solvent recovery | Distillation at reduced pressure |
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Crystallographic and Hydrogen-Bonding Patterns
- Phenyl Derivative: Forms helical chains via N–H···O hydrogen bonds in a monoclinic P21/c system .
- 4-Methoxyphenyl Derivative : Exhibits a P21 space group with distinct C–O–C bond angles (118.3°) and additional C–H···O interactions .
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant data and case studies.
- Molecular Formula : C10H10Cl2N2O2
- Molecular Weight : 233.11 g/mol
- CAS Number : 28317-49-9
- Structure : The compound features a chloro-substituted hydrazone structure, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution : The chloro group in the compound allows for nucleophilic substitution reactions, facilitating interactions with biomolecules.
- Hydrogen Bonding : The presence of hydrazone moieties enables hydrogen bonding with enzymes and receptors, enhancing binding affinity and specificity.
- Redox Activity : The compound may participate in oxidation-reduction reactions, contributing to its antioxidant properties.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects against various pathogens. A study indicated that derivatives of hydrazones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Antioxidant Properties
Research has shown that compounds with similar structures possess antioxidant capabilities. This compound may scavenge free radicals, thereby protecting cells from oxidative stress .
Anticancer Potential
Preliminary studies suggest that hydrazone derivatives can inhibit cancer cell proliferation. This compound may act through mechanisms such as inducing apoptosis or disrupting cell cycle progression in cancer cells .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Sharma et al. (2009) | Reported antimicrobial activities of hydrazone derivatives against various bacterial strains. |
| Recent Antioxidant Study | Showed that similar compounds effectively reduce oxidative stress markers in vitro. |
| Cancer Research | Indicated potential for hydrazone derivatives to inhibit tumor growth in specific cancer cell lines. |
Q & A
Q. What is the standard synthetic route for Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate, and how is its Z-configuration confirmed?
The compound is synthesized via diazotization of aniline derivatives followed by coupling with ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione in ethanol under chilled conditions (273 K). Sodium acetate trihydrate is used to maintain pH, and the product is recrystallized from ethanol (80% yield). The Z-configuration is confirmed via single-crystal X-ray diffraction (SCXRD), which reveals a planar Caryl–NH–N=C unit and a torsion angle of 0.8° .
Q. What structural features influence the hydrogen-bonding network in this compound?
SCXRD analysis shows that the amino hydrogen forms an intermolecular N–H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction generates a helical chain along the crystallographic b-axis, stabilizing the crystal lattice. The hydrogen-bond distance (N–H···O ≈ 2.1 Å) and geometry are refined using SHELXL with riding models for H-atoms .
Q. How is this compound utilized as a synthetic intermediate in pharmaceutical research?
It serves as a key synthon in the synthesis of Apixaban, a direct oral anticoagulant. For example, it reacts with morpholino-dihydropyridinone derivatives in toluene at 85–90°C to form pyrazolo[3,4-c]pyridine intermediates. Triethylamine is added to neutralize HCl byproducts .
Q. What analytical techniques are used to characterize this compound?
- SCXRD : Determines molecular geometry and packing (e.g., C–N bond lengths of ~1.28 Å and Cl–C distances of ~1.74 Å) .
- TLC : Monitors reaction progress using chloroform:methanol (7:3) .
- Melting Point : Confirmed at 352–353 K .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
Yield optimization involves controlling reaction temperature (strictly ≤273 K during diazotization) and stoichiometric ratios (1:1 molar ratio of diazonium salt to ketone precursor). Alternatives like sodium nitrite in HCl (instead of sodium acetate) improve reproducibility (77% yield) but require careful handling of hazardous diazonium intermediates .
Q. What methodologies are employed to analyze hydrogen-bonding patterns and their impact on crystallographic packing?
Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like C(6) chains or R₂²(8) rings. In this compound, the N–H···O interaction forms a C(6) chain along the b-axis. Software tools like WinGX and Mercury visualize these networks, while SHELXL refines displacement parameters .
Q. How do substituents on the phenyl ring affect reactivity and crystal packing?
Comparative studies with 4-methoxy or 4-chloro substituents reveal that electron-withdrawing groups (e.g., 3-Cl) reduce electron density at the hydrazone nitrogen, altering hydrogen-bond strength and crystal symmetry. For example, 4-methoxy derivatives exhibit weaker N–H···O interactions (longer bond distances) due to steric hindrance .
Q. What strategies are used to resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution state) and SCXRD (solid state) arise from conformational flexibility. For example, the Z-configuration is fixed in the crystal but may equilibrate in solution. Hybrid methods like DFT calculations (e.g., Gaussian) validate experimental data by modeling energy-minimized conformers .
Q. How is this compound profiled as a pharmaceutical impurity?
As an Apixaban impurity (e.g., ACI 017022), it is quantified via HPLC-MS using a C18 column (acetonitrile/water gradient) and monitored for limits per ICH guidelines. Structural analogs (e.g., 4-chlorophenyl derivatives) are synthesized to validate analytical reference standards .
Q. What computational tools aid in refining crystallographic data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
